Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate
Description
Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate is a thioester derivative featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5. The molecule combines a propan-2-yl ketone moiety linked via a thioether bridge to an ethyl acetate group.
Synthetic routes for analogous compounds (e.g., alkyl/aryl thiadiazole thioethers) typically involve nucleophilic substitution between thiol-containing thiadiazoles and haloacetate esters under basic conditions. For instance, potassium carbonate in acetone is a common catalyst for such reactions . Modifications to the thiadiazole ring or ester group can significantly alter physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-12(19)9-22-10(2)13(20)16-15-18-17-14(23-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSSHAUYCIRFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of ethyl bromoacetate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-mercaptoacetone under controlled conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan
Biological Activity
Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate is a compound featuring a 1,3,4-thiadiazole ring, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 351.4 g/mol. The compound's structure includes a thiadiazole moiety known for its pharmacological significance.
Anticancer Activity
Research has shown that derivatives of the 1,3,4-thiadiazole scaffold possess significant anticancer properties. A review highlighted various studies where compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines:
These studies indicate that the presence of specific substituents on the thiadiazole ring significantly influences the cytotoxic activity of these compounds.
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives is well-documented. This compound has been associated with notable antibacterial and antifungal activities:
| Microorganism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 62.5 | |
| Escherichia coli | Antibacterial | Not specified | |
| Candida albicans | Antifungal | MIC = 24–26 (compared to fluconazole) |
The incorporation of halogen substituents has been shown to enhance antibacterial activity against Gram-positive bacteria.
Neuroprotective Potential
Recent studies have suggested that some thiadiazole derivatives exhibit anticholinesterase activity, which is crucial in the context of Alzheimer's disease treatment. For instance:
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound with fluorine substitution on phenyl ring | Anticholinesterase | 1.82 ± 0.6 nM (more active than donepezil) |
This suggests that Ethyl 2-((1-oxo-1-((5-phenyltihydrazol)-2-amino)-propan)-thio-acetate may have potential as a neuroprotective agent.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl bromoacetate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base to form an intermediate product. This intermediate is subsequently reacted with 2-mercaptoacetone to yield the final compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole ring. These compounds have shown efficacy against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and human lung cancer (A549) . The mechanisms of action are believed to involve inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key enzymes involved in tumorigenesis .
Antimicrobial Properties
Compounds with thiadiazole structures have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents has been shown to enhance this activity. This dual action makes this compound a promising candidate for developing new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of thiadiazole may exhibit neuroprotective properties. This potential could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted on various thiadiazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were tested against cancer cell lines, revealing that some exhibited IC50 values comparable to established chemotherapeutic agents such as cisplatin. Molecular docking studies further supported the binding affinity of these compounds to targets involved in cancer progression .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole derivatives were screened for their antimicrobial activity using standard protocols. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications in the chemical structure can lead to enhanced efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to distinct chemical and biological behaviors. Below is a detailed comparison:
Substituent Variations on the Thiadiazole Ring
Key Observations :
- Phenyl vs. Alkyl Substituents : The 5-phenyl group increases aromaticity and may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking, whereas alkyl groups (methyl, isobutyl, propyl) improve lipophilicity and membrane permeability .
Heterocycle Core Modifications
Key Observations :
- Thiadiazole vs.
- Bioactivity : Thiadiazoles often exhibit stronger antibacterial activity due to sulfur’s role in disrupting bacterial membranes .
Functional Group Modifications
Key Observations :
- Dual Thioether Linkages : Compounds like those in exhibit restricted conformational flexibility, which may stabilize interactions with biological targets.
- Extended Aromatic Systems : Naphthofuran derivatives (e.g., compound 14 in ) show enhanced antibacterial activity against Staphylococcus aureus, likely due to improved membrane penetration.
Research Findings and Implications
- Antibacterial Activity : Thiadiazole derivatives with aromatic substituents (e.g., phenyl, naphthofuran) demonstrate superior antibacterial efficacy compared to alkyl-substituted analogs. For example, compound 14 () showed activity against S. aureus due to its planar naphthofuran moiety .
- Synthetic Flexibility : The ester group in these compounds allows easy conversion to hydrazides or amides, enabling diversification for structure-activity relationship (SAR) studies .
- Physicochemical Properties : Lipophilicity (logP) increases with alkyl chain length, whereas phenyl groups enhance thermal stability and crystallinity .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-phenyl-1,3,4-thiadiazol-2-amine with a thiol-containing precursor (e.g., ethyl 2-mercaptoacetate) under alkaline conditions. For example:
- Step 1 : Prepare the thiol intermediate (e.g., 5-phenyl-1,3,4-thiadiazole-2-thiol) via cyclization of thiocarbazides or thiosemicarbazides .
- Step 2 : React the thiol with ethyl chloroacetate in an aqueous or alcoholic alkaline medium (e.g., NaOH/ethanol) to form the thioether linkage .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (reflux at 80–100°C), and stoichiometry (1:1.2 molar ratio of thiol to chloroacetate) to minimize side products. Monitor progress via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- 1H/13C NMR : Identify protons adjacent to the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 377.08 for C14H14N3O3S2) and fragmentation patterns .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C, H, N, S values .
Q. How can purity and stability be assessed during storage?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity should exceed 95% .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store under inert atmosphere (N2) at –20°C to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can computational methods predict the biological activity or electronic properties of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding affinity toward targets like bacterial enzymes (e.g., phenylalanyl-tRNA synthetase) or cancer-related proteins. Focus on the thiadiazole and ester moieties as key pharmacophores .
- DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to assess electron-withdrawing effects of the 5-phenyl-thiadiazole group, which may influence reactivity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies in NMR signals due to rotational isomers or solvent effects.
- Resolution :
- Acquire variable-temperature NMR to identify dynamic processes (e.g., hindered rotation around the thioacetate bond).
- Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
- Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .
Q. How can the core structure be modified to enhance physicochemical or biological properties?
Q. What advanced crystallization techniques are suitable for X-ray diffraction studies?
Q. How can reaction mechanisms be probed for key synthetic steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
